molecular formula C22H25FN2O5S B11344745 Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Cat. No.: B11344745
M. Wt: 448.5 g/mol
InChI Key: WTBQQRWPCFOTMK-UHFFFAOYSA-N
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Description

METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: This is typically done through sulfonylation reactions using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-2-METHYLBENZOATE
  • METHYL 3-{1-[(3-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE

Uniqueness

The uniqueness of METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity to molecular targets, or overall stability.

Properties

Molecular Formula

C22H25FN2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 3-[[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate

InChI

InChI=1S/C22H25FN2O5S/c1-15-18(22(27)30-2)7-5-9-20(15)24-21(26)16-10-12-25(13-11-16)31(28,29)14-17-6-3-4-8-19(17)23/h3-9,16H,10-14H2,1-2H3,(H,24,26)

InChI Key

WTBQQRWPCFOTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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